Sarakalim
Description
Evolution of Research Perspectives on Small Molecule Compounds
Research into small molecule compounds has a long history, with early efforts often focused on isolating bioactive substances from natural sources. The advent of synthetic chemistry expanded the chemical space available for exploration. More recently, the field has been transformed by advances in genomics, proteomics, and structural biology, which have identified numerous potential molecular targets. This has led to a more targeted approach in small molecule research, focusing on designing or identifying compounds that can selectively interact with specific biological macromolecules, such as proteins or nucleic acids nih.govrsc.orgnih.gov. The development of computational tools and methodologies has further enhanced the ability to design and optimize small molecule candidates nih.govlatrobe.edu.au. Over 90% of marketed drugs are small molecules, highlighting their continued importance in modulating biological processes frontiersin.org.
Positioning Sarakalim within Contemporary Chemical Biology
This compound is identified as a small molecule compound with the molecular formula C₂₀H₁₉F₃N₂O₄ nih.gov. Its presence in chemical databases like PubChem signifies its recognition within the scientific community as a distinct chemical entity nih.gov. The investigation of compounds like this compound falls within the realm of chemical biology, a discipline that utilizes chemical principles, techniques, and compounds to study and manipulate biological systems scripps.edu. Small molecules are central to chemical biology as they can serve as probes to understand the function of biological targets, elucidate pathways, and investigate cellular processes nih.gov. This compound's classification as a small molecule drug that has reached at least clinical trial phase II indicates that it has undergone significant preclinical and initial clinical evaluation, suggesting properties of interest for biological interaction nih.gov.
Significance of Investigating Novel Chemical Entities in Mechanistic Research
Investigating novel chemical entities such as this compound is crucial for advancing mechanistic research. These compounds can offer new ways to perturb biological systems, helping researchers to understand the underlying mechanisms of diseases and normal physiological processes nih.govacs.org. Unlike established drugs with well-characterized targets, novel entities can reveal previously unknown interactions or provide alternative means to modulate known pathways. For example, research has explored this compound in the context of modulating potassium channels google.com. Potassium channels are a diverse group of ion channels critical for various cellular functions, particularly in excitable cells google.com. Dysregulation of potassium channels is implicated in numerous diseases. The investigation of compounds like this compound as potential modulators of these channels can provide insights into the specific roles of different potassium channel subtypes and their involvement in pathological conditions, such as those observed in Huntington's disease research where potassium channel genes were found to be dysregulated google.com. Studying the interaction of this compound with these channels at a molecular level contributes to the broader understanding of ion channel function and the potential for pharmacological intervention google.com. Novel chemical entities, even if not ultimately developed as therapeutics, are invaluable as tools in chemical biology to dissect complex biological mechanisms nih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
148430-28-8 |
|---|---|
Molecular Formula |
C20H19F3N2O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[[2,2-dimethyl-4-(2-oxopyridin-1-yl)-6-(trifluoromethyl)chromen-3-yl]methyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C20H19F3N2O4/c1-12(26)25(28)11-15-18(24-9-5-4-6-17(24)27)14-10-13(20(21,22)23)7-8-16(14)29-19(15,2)3/h4-10,28H,11H2,1-3H3 |
InChI Key |
FXRJKZVWFJSKGI-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |
Canonical SMILES |
CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |
Synonyms |
SARAKALIM |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Sarakalim Action
Target Identification and Characterization
The molecular targets of Sarakalim have been extensively investigated, revealing its interaction with key components of cellular excitability and metabolic regulation.
Investigation of Sulfonylurea Receptor Interactions
This compound's mechanism of action is intricately linked to its interactions with sulfonylurea receptors (SURs) and KATP channels. ebi.ac.uk Sulfonylurea receptors are integral membrane proteins that function as regulatory subunits of the inwardly rectifying potassium ion channels, Kir6.x. wikipedia.org The functional KATP channel complex is formed by the association of four Kir6.x subunits, which constitute the channel pore, and four SUR subunits. wikipedia.orgwikipedia.orgnih.gov These SUR proteins are critical sensors of intracellular ATP and ADP levels, and their binding to these nucleotides dictates the opening or closing of the associated Kir6.x potassium channel, thereby monitoring the cell's energy balance. wikipedia.org Research indicates that this compound acts as a potentiator of ABCC9, the gene encoding the SUR2 isoform. dgidb.orguth.edu This suggests a direct or indirect interaction with the SUR2 subunit, influencing the channel's activity.
Elucidation of K-ATP Channel Opening Modalities
This compound functions as a potassium channel opener, facilitating ion transmission through KATP channels. ncats.iogoogleapis.comwikipedia.org KATP channels are distinguished by their gating mechanism, which is regulated by intracellular ATP and ADP. wikipedia.org The opening of these channels, particularly the sarcolemmal KATP (sarcKATP) channels, is crucial for cellular homeostasis, especially under conditions of metabolic stress. nih.gov This opening modulates cellular excitability and other membrane potential-dependent functions, such as calcium ion loading. nih.gov
Subunit Specificity (e.g., Kir6.x and SURx isoforms)
The KATP channel is a heteromultimeric complex composed of two main types of subunits: the pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and the regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B). wikipedia.orgnih.gov The specific composition of these subunits determines the channel's pharmacological properties and tissue distribution. nih.gov SUR1 is encoded by the ABCC8 gene, while SUR2A and SUR2B are splice variants derived from the ABCC9 gene. wikipedia.org
This compound's documented potentiation of ABCC9 (SUR2) indicates a preferential interaction with KATP channels that incorporate the SUR2 isoform. dgidb.orguth.edu For instance, the cardiac sarcolemmal KATP channel is known to be composed of Kir6.2 and SUR2A subunits. nih.gov This specificity suggests that this compound's effects are likely mediated through KATP channels containing SUR2, distinguishing its action from compounds that might primarily target SUR1-containing channels, such as those found in pancreatic beta cells. nih.gov
Table 1: Key KATP Channel Subunits and Associated Genes
| Subunit Type | Gene | PubChem CID (Corresponding Protein/Gene) | Role |
| Kir6.1 | KCNJ8 | 3764 | Pore-forming subunit wikipedia.org |
| Kir6.2 | KCNJ11 | 3767 | Pore-forming subunit wikipedia.org |
| SUR1 | ABCC8 | 6833 | Regulatory subunit wikipedia.org |
| SUR2A/SUR2B | ABCC9 | 10060 | Regulatory subunit (splice variants) wikipedia.org |
Allosteric Modulation Mechanisms
This compound has been identified as an allosteric modulator of ABCC9 (SUR2). uth.edu Allosteric modulation is a fundamental regulatory mechanism where a molecule binds to a site on a protein distinct from its primary active site, inducing conformational changes that alter the protein's function. universiteitleiden.nl In the context of KATP channels, this implies that this compound does not directly compete with ATP for its binding site on the Kir6.x subunit. Instead, it binds to a regulatory site on the SUR2 subunit, leading to a conformational shift in the channel complex that favors an open state and facilitates potassium ion flow. universiteitleiden.nl This allosteric mechanism allows for fine-tuning of channel activity without directly interfering with the primary ligand binding site.
Exploration of Butyrylcholinesterase Inhibitory Activity
While this compound is classified as a bioactive chemical hodoodo.com and has been broadly categorized under "Cholinergics" in some databases that also mention butyrylcholinesterase (BChE) inhibitors meddic.jp, direct and detailed research findings specifically elucidating this compound's inhibitory activity on butyrylcholinesterase are not explicitly available in the provided scientific literature. The general statement that "Many of the acetylcholinesterase inhibitors listed above act as butyrylcholinesterase inhibitors" meddic.jp does not confirm this compound's specific BChE inhibitory action. Further specific studies would be required to characterize any direct BChE inhibitory potential of this compound.
This compound-Induced Cellular Responses
As a KATP channel opener, this compound induces a range of cellular responses primarily mediated by the efflux of potassium ions and subsequent changes in membrane potential. The opening of KATP channels leads to cellular hyperpolarization, which can influence various physiological processes. nih.gov
Key cellular responses associated with KATP channel opening and, by extension, this compound's action include:
Modulation of Membrane Potential: KATP channel activation leads to an increase in potassium ion conductance across the cell membrane, resulting in hyperpolarization of the membrane potential. wikipedia.org This is a fundamental cellular response that can impact the excitability of various cell types.
Ion Transport: this compound's action facilitates monoatomic cation transmembrane transport, specifically potassium ion transport, across cellular membranes. ebi.ac.ukwikipedia.org
Metabolic Sensing and Homeostasis: KATP channels are crucial sensors of cellular energy metabolism. Their opening, as promoted by this compound, can help maintain cellular homeostasis, particularly under conditions of metabolic stress such as hypoxia or ischemia. ebi.ac.uknih.gov
Cardiac Muscle Cell Contraction: In cardiac tissue, KATP channel opening can influence cardiac muscle cell contraction and contribute to blood vessel diameter maintenance. ebi.ac.uk The sarcolemmal KATP channel, composed of Kir6.2 and SUR2A, plays a cardioprotective role during stress. nih.gov
Glucose Metabolism: KATP channels are involved in glucose metabolic processes. ebi.ac.uk In pancreatic beta cells, KATP channel closure (due to ATP increase) triggers insulin (B600854) release. wikipedia.org As an opener, this compound would lead to hyperpolarization and, consequently, negative regulation of insulin secretion. ebi.ac.ukwikipedia.org
Cellular Stress Responses: this compound's influence extends to cellular responses to chemical stress, calcium ion fluctuations, and xenobiotic stimuli, reflecting the broad role of KATP channels in cellular adaptation and survival. ebi.ac.uk
Action Potential Modulation: By altering membrane potential, KATP channel opening can affect the duration and characteristics of action potentials in excitable cells. ebi.ac.uk
Table 2: this compound-Induced Cellular Responses via KATP Channel Opening
| Cellular Response Category | Specific Effect/Mechanism | Relevant KATP Channel Subunits |
| Membrane Potential | Hyperpolarization, regulation of membrane potential wikipedia.org | Kir6.x, SURx |
| Ion Transport | Facilitates potassium ion efflux wikipedia.org | Kir6.x, SURx |
| Metabolic Regulation | Helps maintain homeostasis under metabolic stress (e.g., hypoxia, ischemia) ebi.ac.uknih.gov | Kir6.x, SURx |
| Cardiac Function | Influences cardiac muscle cell contraction; cardioprotective effects ebi.ac.uknih.gov | Kir6.2, SUR2A nih.gov |
| Glucose Metabolism | Negative regulation of insulin secretion (in beta cells) ebi.ac.ukwikipedia.org | Kir6.x, SUR1 |
| Stress Response | Cellular response to chemical stress, calcium ion, xenobiotic stimulus ebi.ac.uk | Kir6.x, SURx |
| Action Potential | Modulation of action potential characteristics ebi.ac.uk | Kir6.x, SURx |
Modulation of Cellular ATP Homeostasis
ATP-sensitive potassium channels, the primary target of this compound, are a class of ion channels that are directly regulated by the intracellular concentration of ATP. High levels of ATP inhibit these channels, while low levels open them. ebi.ac.ukwikipedia.org As a K-ATP channel opener, this compound facilitates the open state of these channels, effectively mimicking a state of lower intracellular ATP, regardless of the actual ATP concentration. ebi.ac.ukncats.iowikipedia.org This modulation of channel activity directly impacts the cell's response to changes in energy availability, influencing membrane potential and downstream cellular functions that are sensitive to ATP levels. ebi.ac.uk
Regulation of Intracellular Calcium Ion Dynamics
The activity of K-ATP channels can indirectly influence intracellular calcium ion dynamics. Opening of K-ATP channels by compounds like this compound leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. Changes in membrane potential can affect the activity of voltage-gated calcium channels. Hyperpolarization typically reduces the opening probability of voltage-gated calcium channels, thereby decreasing calcium influx into the cell. This modulation of calcium entry can impact a variety of calcium-dependent cellular processes. The Gene Ontology (GO) terms associated with this compound in the ChEMBL database include "cellular response to calcium ion," suggesting an influence on cellular calcium handling or signaling pathways responsive to calcium. ebi.ac.uk
Cellular Adaptations to Chemical Stress
This compound is associated with the GO term "cellular response to chemical stress." ebi.ac.uk K-ATP channels are known to play a role in cellular protective mechanisms, particularly under conditions of metabolic or chemical stress. Opening of these channels can help to preserve cellular energy status and reduce calcium overload, mechanisms that are crucial for cell survival during stress. While the specific pathways involved in this compound-mediated adaptation to chemical stress require further detailed investigation, its action on K-ATP channels suggests a potential role in mitigating the detrimental effects of various chemical insults on cellular function.
Impact on Oxygen Metabolic Processes
The ChEMBL database links this compound to the GO term "oxygen metabolic process." ebi.ac.uk K-ATP channels serve as a link between cellular metabolic status, which is directly tied to oxygen availability and utilization, and electrical activity. Under conditions of low oxygen (hypoxia) or impaired metabolism, ATP levels decrease, leading to the opening of K-ATP channels. This opening is generally considered a protective mechanism, helping to conserve ATP and maintain cellular function. As a K-ATP channel opener, this compound can influence cellular responses related to oxygen metabolism, potentially by mimicking or enhancing the effects of metabolic changes on ion channel activity. ebi.ac.uk
Signal Transduction Pathways Influenced by this compound
Beyond its direct target, this compound's modulation of ion channel activity can impinge upon various intracellular signaling cascades.
Kinase Cascades and Phosphorylation Events
While direct interactions between this compound and specific kinase cascades are not extensively detailed in the immediately available information, the modulation of ion flux and membrane potential by K-ATP channel openers can indirectly influence kinase activity. Changes in intracellular calcium concentration, as potentially modulated by this compound, are well-known triggers for various calcium-dependent kinases. Furthermore, a patent application lists this compound as an exemplary modulator for genes that include PRKCQ, which encodes Protein Kinase C, theta. google.comgoogle.com This suggests a potential, albeit indirect or downstream, influence of this compound on phosphorylation events mediated by certain kinases.
Gene Expression and Protein Synthesis Modulation
This compound has been identified as a modulator of the expression of certain genes. A patent document indicates this compound as an exemplary modulator for a range of genes, including those involved in glial cell differentiation, axon development, synapse function, and ion transport. google.comox.ac.ukhandwiki.org This suggests that this compound's influence extends to the transcriptional and translational machinery of the cell, potentially altering the levels of proteins involved in various cellular structures and functions. The specific mechanisms by which this compound modulates gene expression and protein synthesis are complex and likely involve downstream signaling events triggered by its primary action on K-ATP channels or other potential off-target effects.
Physiological Systems Modulation by Sarakalim
Cardiovascular System Research
The cardiovascular system, encompassing the heart and blood vessels, relies on precise electrical and mechanical regulation, processes significantly influenced by ion channel activity, including that of KATP channels. frontiersin.orgnih.govlibretexts.orgwikipedia.orgfrontiersin.orgkegg.jpmdpi.combiorxiv.orgcvphysiology.commhmedical.com
Effects on Cardiac Myocyte Electrophysiology
Cardiac myocytes possess sarcolemmal KATP channels (sarcKATP) formed by Kir6.2 and SUR2A subunits. frontiersin.orgnih.gov These channels are typically closed under normal metabolic conditions but can open in response to a decrease in the intracellular ATP/ADP ratio, such as during ischemia or metabolic stress. frontiersin.org Opening of sarcKATP channels leads to an efflux of potassium ions, causing membrane hyperpolarization and a shortening of the action potential duration. frontiersin.org This can reduce calcium influx through voltage-gated calcium channels, thereby influencing excitation-contraction coupling. libretexts.orgfrontiersin.orgmdpi.com As a KATP channel opener, Sarakalim would be expected to facilitate the opening of these channels, even under conditions where the ATP/ADP ratio is not significantly reduced. ncats.ioebi.ac.uk This can lead to a hyperpolarization of the resting membrane potential and a reduction in action potential duration in cardiac myocytes. nih.gov Studies on other KATP channel openers have demonstrated such effects, leading to altered myocyte excitability. nih.gov
Regulation of Cardiac Muscle Contraction Mechanisms
The contraction of cardiac muscle is a complex process initiated by an action potential that triggers calcium influx and subsequent calcium release from the sarcoplasmic reticulum, leading to the interaction of actin and myosin filaments. nih.govlibretexts.orgwikipedia.orgkegg.jpcvphysiology.com The amplitude and duration of the intracellular calcium transient directly influence the force of contraction. nih.govlibretexts.orgfrontiersin.org By shortening the action potential duration through KATP channel opening, this compound can indirectly reduce the influx of calcium through L-type calcium channels, a key step in excitation-contraction coupling. libretexts.orgfrontiersin.orgmdpi.com This reduction in calcium influx can lead to a decrease in the release of calcium from the sarcoplasmic reticulum and a subsequent reduction in the amplitude of the intracellular calcium transient. nih.gov Consequently, this can suppress cardiac muscle contraction. nih.gov Research on a fluorine-containing pinacidil (B1677893) analogue, also a KATP channel opener, demonstrated a reduction in the amplitude of calcium transients and suppressed contraction in cardiac myocytes. nih.gov
Influence on Vascular Smooth Muscle Tone and Blood Vessel Diameter Maintenance
Vascular smooth muscle tone, which regulates blood vessel diameter and thus blood flow and blood pressure, is primarily controlled by the intracellular calcium concentration in vascular smooth muscle cells (VSMCs). cvphysiology.comnih.govnih.gov An increase in intracellular calcium triggers the phosphorylation of myosin light chains, leading to muscle contraction, while a decrease leads to relaxation. cvphysiology.comnih.gov VSMCs also express KATP channels. wikipedia.org Opening of these channels leads to potassium efflux and hyperpolarization of the smooth muscle cell membrane. wikipedia.org This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx into the cell and lowering intracellular calcium concentration. cvphysiology.comnih.govnih.gov The resulting decrease in myosin light chain phosphorylation promotes relaxation of the vascular smooth muscle. cvphysiology.comnih.govnih.gov As a KATP channel opener, this compound is expected to induce vasorelaxation by this mechanism, thereby influencing vascular tone and contributing to the maintenance of blood vessel diameter. wikipedia.org This effect is a common characteristic of KATP channel openers used as vasodilators. wikipedia.org
Implications for Circulatory System Development
The development of the circulatory system is a complex process involving the formation of the heart and blood vessels from mesodermal progenitor cells, beginning in the early weeks of embryonic life. veteriankey.comnih.govwikipedia.orglumenlearning.comteachmeanatomy.info This process involves cell differentiation, migration, and the establishment of electrical and mechanical coupling within the developing cardiac tissue and the formation of functional blood vessels. veteriankey.comnih.govlumenlearning.comteachmeanatomy.info While the fundamental processes of circulatory development are well-described, the specific implications of KATP channel modulation by compounds like this compound during this critical period are not extensively detailed in the provided search results. Research on circulatory system development focuses on the sequential steps of cardiogenesis and vasculogenesis. veteriankey.comnih.govlumenlearning.comteachmeanatomy.info Further research would be required to determine if this compound or KATP channel activity plays a direct or indirect role in the intricate cellular and molecular events governing embryonic circulatory system formation.
Neurological System Research
Neuronal excitability, the propensity of a neuron to generate action potentials, is tightly controlled by the balance of ion flow across the neuronal membrane, mediated by various ion channels. mdpi.combiorxiv.org
Modulation of Neuronal Excitability
Neurons express various types of potassium channels that play crucial roles in setting the resting membrane potential, repolarizing the membrane after an action potential, and regulating firing patterns. mdpi.combiorxiv.org KATP channels are also found in certain neuronal populations, where they can link the metabolic state of the neuron to its electrical activity. biorxiv.orggoogle.comgoogle.com Opening of neuronal KATP channels leads to potassium efflux and membrane hyperpolarization, making it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. mdpi.combiorxiv.org this compound, as a KATP channel opener, has been mentioned in the context of modulating potassium channels and neuronal excitability in research related to neurological conditions. google.comgoogle.com This suggests that this compound may exert a modulatory effect on neuronal activity by facilitating KATP channel opening, potentially leading to a decrease in neuronal firing rate. biorxiv.orggoogle.comgoogle.com Astrocytes, which play a role in regulating neuronal excitability, can influence potassium currents in neurons. biorxiv.org While the direct interaction of this compound with astrocytic modulation of neuronal excitability is not explicitly detailed, its action on KATP channels aligns with a mechanism that could impact neuronal function. biorxiv.org
Neuroprotective Mechanisms
The presumed neuroprotective mechanisms of this compound are linked to its classification as a potassium channel opener. nih.gov Potassium channels play a critical role in regulating neuronal excitability and maintaining cellular homeostasis. By opening these channels, this compound may influence ion flow across neuronal membranes, potentially stabilizing membrane potential, reducing excitotoxicity, and preventing calcium overload, mechanisms implicated in neuronal damage and death in various neurological disorders.
Furthermore, research suggests that this compound may exert its effects through the modulation of specific genes and proteins crucial for neuronal health and function. Patent literature indicates this compound as an exemplary modulator for genes and proteins involved in processes such as myelination, gliogenesis regulation, neuron ensheathment, and axonogenesis. Dysregulation of these processes is a hallmark of many neurodegenerative diseases, and the ability of this compound to potentially modulate these pathways suggests a multifaceted approach to neuroprotection.
Investigative Studies in Neurodegenerative Models (e.g., Huntington's Disease)
Investigative studies, particularly those described in patent applications, have explored the potential of this compound in the context of neurodegenerative diseases, with a specific focus on Huntington's disease (HD). Huntington's disease is a devastating inherited disorder characterized by progressive neuronal loss, particularly in the striatum and cortex, leading to motor, cognitive, and psychiatric dysfunction.
Preclinical Research Methodologies and Findings
In Vitro Mechanistic Investigations
In vitro studies are fundamental in preclinical research, allowing for controlled experiments to explore the cellular and molecular effects of a compound. news-medical.netnih.gov These studies often utilize isolated cell lines or primary cell cultures to examine specific biological processes and pathways. news-medical.netcreative-biolabs.comnih.gov
Isolated Cell Line Studies (e.g., HEK293 cells)
Isolated cell lines, such as HEK293 cells, are commonly used in in vitro studies due to their ease of culture and transfection, making them suitable for high-throughput screening and the production of recombinant proteins. nih.govbiocompare.combiorxiv.org HEK293 cells, originally derived from human embryonic kidney cells, are a widely utilized tool in cell biology and biotechnology research. biocompare.comnih.gov While the specific findings for Sarakalim in HEK293 cells are not detailed in the provided search results, this cell line is a standard model for investigating cellular responses and the impact of compounds on various signaling pathways. biocompare.comnih.gov
Primary Cell Culture Models (e.g., Cardiomyocytes)
Primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. accegen.com Cardiomyocytes, the main cell type in the heart responsible for contraction, are particularly valuable primary cells for studying the effects of compounds on cardiac function and for evaluating potential cardiotoxicity. accegen.com Primary cultures of neonatal mouse or rat cardiomyocytes are established models for studying the morphological, biochemical, and electrophysiological characteristics of heart cells and for pharmacological studies. nih.gov Human primary cardiomyocytes are considered a preferred in vitro model for assessing drug-induced cardiotoxicity and developing new cardiac drugs due to their native physiological and pharmacological properties. accegen.com While specific data on this compound's effects on primary cardiomyocytes are not present in the search results, studies using such models would typically involve assessing parameters like cell viability, contractile function, and the modulation of ion channels or signaling pathways relevant to cardiac activity. accegen.combiorxiv.org
Enzyme Kinetics and Binding Assays
Enzyme kinetics and binding assays are crucial in vitro methodologies used to understand how a compound interacts with specific enzymes or receptors. Enzyme kinetics studies measure the rate of enzyme-catalyzed reactions and how this rate is affected by the presence of a compound, providing information on whether the compound acts as an activator or inhibitor. nih.goveppendorf.comthermofisher.com Binding assays, on the other hand, assess the affinity of a compound for a particular target molecule, such as a receptor or enzyme. nih.gov These studies help to elucidate the molecular mechanism of action of a drug candidate. For instance, enzyme kinetics assays can determine parameters like the Michaelis constant (Km) and maximum reaction rate (Vmax), and in the presence of an inhibitor, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). thermofisher.commdpi.com While the specific results of enzyme kinetics and binding assays for this compound are not provided in the search results, such studies would be essential to identify its molecular targets and characterize the nature of its interaction.
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo studies involve the use of tissues or organs removed from an organism and maintained in a controlled environment, allowing for the investigation of a compound's effects in a more complex and integrated system than in vitro models, while still offering more control than in vivo studies. bmrat.org Organ perfusion studies, in particular, involve perfusing isolated organs with a solution containing the compound to assess its effects on organ function and viability. tno.nlnih.gov
Vascular Tissue Models
Ex vivo vascular tissue models, such as isolated blood vessels, are used to study the effects of compounds on vascular tone, reactivity, and structure. bmrat.orgmdpi.com Perfusion studies on vascular tissues can assess how a compound affects vasoconstriction or vasodilation. bmrat.orgmdpi.com These models are important for understanding the potential cardiovascular effects of a drug candidate beyond direct effects on the heart. Studies might involve perfusing isolated arteries or veins with solutions containing this compound and measuring changes in vessel diameter or tension in response to various stimuli. bmrat.orgmdpi.com While specific ex vivo vascular tissue study data for this compound were not found in the provided information, this type of research would be relevant for evaluating its impact on the circulatory system.
In Vivo Animal Model Characterization
In vivo animal models are indispensable tools in preclinical research, providing a complex biological environment to study disease pathophysiology and the effects of potential therapeutic agents. researchgate.netnih.govresearchgate.netfrontiersin.org The selection of an appropriate animal model is crucial for the translational relevance of the research. researchgate.netnih.govfrontiersin.org
Rodent Models of Disease Pathophysiology
Rodent models, including mice and rats, are widely used to study the underlying mechanisms of various diseases and evaluate the efficacy of potential drugs. oaepublish.comsahmri.org.auamegroups.orgfrontiersin.orgimrpress.commdpi.com These models can mimic aspects of human conditions, such as neurodegenerative disorders like Parkinson's disease, diabetic retinopathy, and multiple sclerosis. oaepublish.comamegroups.orgfrontiersin.orgimrpress.com Different rodent models are employed depending on the specific disease and the pathological features being investigated. For instance, various methods are used to induce Parkinson's-like symptoms in rodents, including neurotoxin administration or genetic modifications. oaepublish.comfrontiersin.org Similarly, diet-induced or genetically modified rodent models are utilized to study diabetic retinopathy. amegroups.org Behavioral tests are often employed in rodent models to assess motor and cognitive impairments related to disease or treatment effects. imrpress.com
Genetically Modified Organism Studies (e.g., K-ATP Channel Knockout Models)
Genetically modified organisms, particularly rodents, play a vital role in understanding the function of specific genes and their involvement in disease processes. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgcapes.gov.brjci.org K-ATP channels, which are ATP-sensitive potassium channels, are examples of targets studied using genetically modified models. frontiersin.orgnih.govfrontiersin.orgcapes.gov.brjci.org These channels are crucial in coupling cell metabolic status to membrane excitability and are involved in various physiological processes, including insulin (B600854) secretion and cardioprotection. nih.govfrontiersin.orgnih.gov Genetically modified mouse models, such as those with global Kir6.2 gene knockout or cardiac-specific disruption of K-ATP channel activity, have been used to investigate the role of these channels in conditions like cardiomyopathy and the response to stress. frontiersin.orgnih.govcapes.gov.brjci.org Studies using these models can reveal the consequences of K-ATP channel dysfunction and the potential therapeutic effects of compounds targeting these channels. frontiersin.orgcapes.gov.br
Pharmacological Characterization in Preclinical Contexts
Pharmacological characterization in preclinical studies involves evaluating a compound's interaction with biological systems, including its absorption, distribution, metabolism, and excretion, as well as potential interactions with other drugs. nih.govresearchgate.netfrontiersin.orgnih.govnih.govdovepress.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Research (focused on metabolic pathways)
ADME studies are fundamental to understanding how a drug is handled by the body. nih.govfrontiersin.orgnih.govdovepress.comnih.gov These studies assess the rate and extent to which a compound is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is eliminated. nih.govfrontiersin.orgnih.govdovepress.comnih.gov A key focus of ADME research is the identification of metabolic pathways, which involves determining how the parent compound is transformed into metabolites, often through the action of enzymes like cytochrome P450 (CYP) enzymes. nih.govdovepress.comnih.govbme.humdpi.com Understanding metabolic pathways is crucial for predicting potential drug interactions and identifying active or potentially toxic metabolites. nih.govdovepress.combme.hu Preclinical ADME studies often utilize both in vitro methods, such as liver microsomes or hepatocytes, and in vivo studies in animal models. frontiersin.orgdovepress.comnih.gov Radiolabeled compounds are frequently used in in vivo ADME studies to quantitatively track the drug and its metabolites. frontiersin.org
Drug-Drug Interaction Studies (preclinical)
Preclinical drug-drug interaction (DDI) studies are conducted to assess the potential for a compound to alter the pharmacokinetics or pharmacodynamics of other drugs when administered concurrently. nih.govnih.govmdpi.comjyoungpharm.orgnih.govnih.gov Pharmacokinetic interactions often involve the modulation of drug-metabolizing enzymes, such as CYP enzymes, or transporters. nih.govmdpi.comjyoungpharm.org Preclinical DDI studies can involve in vitro experiments using human liver microsomes or recombinant enzymes to assess the inhibitory or inductive effects of a compound on drug-metabolizing enzymes. mdpi.comjyoungpharm.org In vivo preclinical DDI studies in animal models can provide further insight into the complexity of interactions in a living system. nih.govmdpi.comjyoungpharm.org Identifying potential DDIs early in the development process is essential for ensuring patient safety and guiding clinical study design. nih.govnih.govmdpi.comjyoungpharm.orgnih.govnih.gov
Chemical Synthesis and Structure Activity Relationship Sar Studies
Synthetic Pathways and Chemical Derivatization
The synthesis of a chemical compound like Sarakalim, a relatively complex organic molecule containing a chromene core structure with various substituents including a trifluoromethyl group and a pyridinone moiety, would typically involve a multi-step synthetic route. While the specific published synthetic pathway for this compound is not detailed in the search results, the general process of chemical synthesis for drug candidates involves a series of reactions to build the target molecule from simpler starting materials. Chemical derivatization, which involves modifying the structure of a compound through chemical reactions, is a common strategy in medicinal chemistry to explore the impact of different functional groups and structural changes on biological activity and physicochemical properties. innstemlab.com This process is crucial for generating analogs for SAR studies.
Rational Design and Analog Synthesis
Rational drug design is an approach to drug discovery that begins with an understanding of the biological target and the design of molecules that are complementary in shape and charge to the target site. bme.humedicoapps.org This often involves the synthesis of a series of related compounds, known as analogs, to investigate how structural changes affect binding affinity, efficacy, and other pharmacological properties. Analog synthesis is a systematic process where variations are made to a lead compound's structure to optimize its activity and improve its drug-like characteristics. medicoapps.org Given that this compound was investigated as a potassium channel opener, rational design efforts would likely have focused on designing molecules predicted to interact favorably with the target potassium channel.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play significant roles in modern drug discovery and SAR studies. bme.huipaustralia.gov.au These techniques use computational methods to model the behavior of molecules and their interactions with biological targets, providing insights that can guide experimental efforts.
Ligand-Protein Docking Simulations
Ligand-protein docking simulations are computational methods used to predict the preferred binding orientation (pose) of a small molecule ligand within the binding site of a protein target. These simulations estimate the binding affinity between the ligand and the protein, helping to understand the molecular interactions driving the binding event. For a potassium channel opener like this compound, docking simulations could be used to predict how this compound interacts with the pore or regulatory subunits of the target potassium channel, identifying key residues involved in binding. While the search results mention ligand-protein docking as a technique, specific docking studies with this compound were not found.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. MD simulations can provide dynamic insights into the stability of ligand-protein complexes, conformational changes in the protein or ligand upon binding, and the role of solvent molecules in the interaction. These simulations can complement docking studies by providing a more realistic representation of the binding event in a dynamic environment. Although MD simulations are a standard tool in computational chemistry, specific studies involving this compound were not identified in the search results.
Structural Modifications and Functional Correlates
Structure-Activity Relationship (SAR) studies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of a lead compound and testing the biological activity of the resulting analogs, researchers can identify which parts of the molecule are essential for activity and how structural changes influence potency, selectivity, and other properties. For this compound, SAR studies would involve synthesizing or acquiring analogs with variations in the chromene core, substituents, or the acetohydroxamic acid moiety and evaluating their activity on potassium channels. This process helps in understanding the functional correlates of specific structural features, guiding the design of more potent and selective compounds. While the importance of SAR is highlighted in the literature innstemlab.com, detailed findings on specific structural modifications of this compound and their direct functional correlates were not found in the provided search results.
Advanced Methodological Approaches in Sarakalim Research
"Omics" Technologies Application
"Omics" technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools used to analyze biological systems on a large scale. Their application in Sarakalim research allows for a global view of the molecular changes induced by the compound.
Transcriptomics and Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Gene expression profiling, a key component of transcriptomics, measures the activity of thousands of genes simultaneously to determine which genes are turned on or off in specific conditions. In the context of this compound research, transcriptomics can reveal how the compound influences gene activity within cells or tissues. This can help identify the molecular pathways and cellular processes that are affected by this compound. Studies utilizing transcriptomics can compare gene expression patterns in the presence and absence of this compound to identify differentially expressed genes (DEGs). This approach is crucial for understanding the initial molecular responses triggered by the compound. For example, transcriptomic analysis has been used to understand responses to stress in plants, highlighting the role of specific genes and pathways mdpi.com. Similarly, single-cell RNA sequencing (scRNA-seq), a high-resolution transcriptomic method, allows for the analysis of gene expression in individual cells, providing insights into cellular heterogeneity and state transitions umich.edu. While direct studies on this compound using transcriptomics were not extensively found in the search results, the application of this technology in related fields, such as studying gene modulators in Huntington's disease where this compound is mentioned as a potential modulator, illustrates its relevance for understanding the genetic impact of such compounds google.comgoogle.com.
Proteomics and Protein Interaction Networks
Proteomics is the large-scale study of proteins, including their structures, functions, and interactions. In this compound research, proteomics can be used to identify the proteins that interact with this compound or whose expression levels are altered in response to this compound treatment. This helps to elucidate the protein targets of the compound and the downstream protein-mediated effects. Techniques such as mass spectrometry-based proteomics enable the identification and quantification of thousands of proteins in a sample researchgate.net. By comparing the proteome of cells or tissues exposed to this compound with control samples, researchers can identify proteins that are up- or down-regulated, or that undergo post-translational modifications. Analyzing protein interaction networks can further reveal how this compound affects complex cellular processes by disrupting or forming protein complexes. Proteomics has been successfully applied in various biological studies, including the investigation of pathogenic bacteria and the identification of protein networks in disease models researchgate.netissuu.com. The mention of this compound in the context of potential modulators for genes involved in specific regulatory cascades in Huntington's disease research, which often employs proteomics to understand protein networks, suggests the potential application of proteomics in studying this compound's mechanisms google.comgoogle.com.
Metabolomics and Metabolic Pathway Analysis
Metabolomics is the comprehensive study of small molecule metabolites within a biological system. This field provides a snapshot of the metabolic state of cells or organisms and can reveal how this compound affects various metabolic pathways. By analyzing the changes in metabolite concentrations, researchers can gain insights into the biochemical processes influenced by the compound. Mass spectrometry is a common technique used in untargeted and targeted metabolomics to identify and quantify a wide range of metabolites mdpi.complos.org. Metabolomic analysis can help identify biomarkers of this compound activity and understand its impact on energy metabolism, lipid metabolism, amino acid metabolism, and other key biochemical processes. For instance, metabolomics has been used to study the adaptation of plants to stress and to identify metabolic signatures associated with diseases like gestational diabetes frontiersin.orgnih.gov. The application of metabolomics in conjunction with transcriptomics can provide a more complete picture of the cellular response to this compound by linking changes in gene expression to alterations in metabolic profiles mdpi.comfrontiersin.org.
Advanced Imaging Techniques
Advanced imaging techniques are essential for visualizing the localization of this compound within cells and tissues, observing its effects on cellular structures and dynamics, and monitoring physiological responses in living organisms.
Fluorescence Microscopy for Intracellular Dynamics
Fluorescence microscopy is a widely used technique that utilizes the intrinsic fluorescence of molecules or the fluorescence of标签 attached to specific cellular components to visualize biological structures and processes with high sensitivity and specificity researchgate.netmdpi.comgatech.edu. In this compound research, fluorescence microscopy can be employed to study the intracellular localization of fluorescently labeled this compound or to observe changes in cellular morphology, organelle dynamics, and protein distribution upon this compound treatment. Techniques like live-cell imaging with fluorescence microscopy allow researchers to observe dynamic events in real-time, providing insights into how this compound affects cellular processes over time mdpi.com. Advanced fluorescence microscopy methods such as Förster Resonance Energy Transfer (FRET) or Fluorescence Recovery After Photobleaching (FRAP) can be used to study molecular interactions and the mobility of molecules within the cell in the presence of this compound mdpi.com. Fluorescence microscopy is a powerful tool for studying the spatial and functional characteristics of biomolecules and has applications in various biological studies, including cancer research and neuroscience nih.govnih.gov.
Electrophysiological Techniques
Electrophysiological techniques are fundamental tools in the study of ion channel function and cellular excitability, providing insights into the mechanisms by which compounds like this compound may exert their effects. These methods allow for the measurement of electrical signals across cell membranes, enabling researchers to assess the activity of ion channels and their modulation by chemical agents nmi.denih.govnih.govfrontiersin.orgmdpi.comnumberanalytics.comupbeat.orgkingstonhsc.ca. Two prominent electrophysiological approaches utilized in pharmacological research are patch-clamp electrophysiology and thallium flux assays.
Patch-Clamp Electrophysiology
Research involving this compound has included whole-cell patch clamp recordings googleapis.com. While this compound has been studied using this technique alongside other compounds, detailed research findings and specific electrophysiological data for this compound derived from patch-clamp experiments were not extensively available in the consulted literature googleapis.com. Patch-clamp is a versatile technique applicable to various cell types and ion channels, making it valuable for characterizing the electrophysiological profile of compounds nmi.denih.govnih.govmetrionbiosciences.com.
Thallium Flux Assays
Thallium flux assays are a common high-throughput screening method used to identify modulators of potassium channels and certain other cation channels ionbiosciences.commetrionbiosciences.comnih.gov. This technique relies on the principle that thallium ions (Tl⁺) are permeable through many potassium channels and can be detected using intracellular thallium-sensitive fluorescent dyes metrionbiosciences.comnih.gov. The rate of thallium influx into cells is measured as an indicator of channel activity ionbiosciences.commetrionbiosciences.com. Compounds that activate or inhibit the target channels will alter the rate of thallium flux, which can be quantified by monitoring changes in fluorescence over time ionbiosciences.com.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Targets
Research into novel therapeutic targets for compounds structurally or functionally similar to Sarakalim involves identifying additional biological molecules or pathways with which the compound might interact to produce a therapeutic effect. This can include high-throughput screening approaches or hypothesis-driven investigations based on the known activity profile of the compound. The identification of novel targets can lead to the exploration of the compound's potential in treating diseases beyond its initially investigated indications. Studies in tumor metabolism, for instance, are exploring how altered metabolic pathways in cancer cells can serve as novel therapeutic targets for pharmacological intervention. nih.govmdpi.com Similarly, research in cardiovascular disease is focused on identifying new sources of residual risk and developing targeted strategies, highlighting the ongoing effort to find novel therapeutic targets across various disease areas. nih.gov
Investigation of Cross-Talk with Other Signaling Systems
Understanding the interplay between the signaling pathways modulated by a compound and other cellular signaling systems is crucial for elucidating its full biological impact and identifying potential synergistic or antagonistic effects. Investigations in this area involve studying how the compound's interaction with its primary target influences or is influenced by other signaling cascades. This can involve techniques such as phosphoproteomics, gene expression analysis, and functional assays in various cell types. Research into the cross-talk between different signaling pathways, such as Notch and Hedgehog, or TGFβ and HER2/Ras/MAPK, demonstrates the complexity of cellular signaling networks and the importance of understanding these interactions in disease progression and therapeutic response. nih.govmdpi.commdpi.comfrontiersin.orgplos.org These studies highlight how interactions between pathways can regulate key cellular processes and influence the effectiveness of targeted therapies. mdpi.comfrontiersin.org
Development of Advanced Delivery Systems
Research into advanced delivery systems for compounds like this compound focuses on developing innovative methods to enhance their targeting, improve bioavailability, control release kinetics, and potentially reduce off-target effects. This area of research does not pertain to clinical administration but rather the fundamental scientific investigation and engineering of delivery technologies. This can involve the study of nanoparticles, liposomes, polymeric systems, or other advanced formulations designed to optimize the compound's delivery to specific tissues or cells. Advances in materials science and nanotechnology are driving the development of next-generation biodegradable nanocarriers and other advanced drug delivery systems aimed at improving therapeutic outcomes and minimizing toxicity. mdpi.commigrationletters.comnih.govresearchgate.net Research explores various platforms, including nanoparticle-based systems, cyclodextrin (B1172386) inclusion complexes, and devices like microarray patches, to enhance local or targeted delivery. nih.gov
Q & A
Q. What are the established synthetic routes for Sarakalim, and how do reaction conditions influence yield and purity?
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves functional groups and stereochemistry, while Mass Spectrometry (MS) confirms molecular weight. High-resolution LC-MS is critical for detecting trace impurities (<0.1%). Cross-referencing with published spectral libraries (e.g., SDBS) ensures accuracy .
Q. What in vitro models are commonly used to assess this compound’s mechanism of action, and what are their limitations?
- Methodological Answer : Primary cell cultures (e.g., cardiomyocytes for potassium channel studies) and enzyme inhibition assays (e.g., ATPase activity) are standard. Limitations include poor translatability to in vivo systems due to missing metabolic pathways. Co-culture models or organ-on-chip systems may mitigate this .
Advanced Research Questions
Q. How can researchers design robust dose-response studies for this compound to account for variability in pharmacokinetic profiles?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to incorporate interspecies variability. For example, stratify animal models by age/weight and apply Bayesian hierarchical models to adjust for metabolic differences. Validate via repeated dosing and plasma concentration monitoring .
Q. What strategies are recommended for reconciling contradictory findings in this compound’s efficacy across different preclinical studies?
- Methodological Answer :
Conduct a systematic review to identify confounding variables (e.g., dosing intervals, animal strain differences).
Perform sensitivity analyses to test hypotheses (e.g., varying bioavailability due to formulation).
Validate via independent replication under standardized protocols .
Q. What computational approaches are validated for predicting this compound’s off-target interactions, and how can they be integrated with experimental validation?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to non-target receptors (e.g., adrenergic receptors). Prioritize top candidates for in vitro binding assays (SPR or radioligand displacement). Cross-validate with transcriptomic profiling (RNA-seq) .
Guidelines for Methodological Rigor
- Data Contradiction Analysis : Apply triangulation (e.g., combine in vitro, in vivo, and computational data) to resolve discrepancies .
- Literature Integration : Use tools like SciFinder to map synthesis pathways and identify understudied derivatives .
- Experimental Reproducibility : Publish detailed protocols (e.g., reaction times, spectral parameters) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
